Z-Gly-OMe chemical properties and structure
Z-Gly-OMe chemical properties and structure
An In-Depth Technical Guide to Z-Gly-OMe: Chemical Properties, Structure, and Applications
Introduction
N-α-benzyloxycarbonyl-glycine methyl ester, commonly abbreviated as Z-Gly-OMe, is a pivotal N-protected amino acid ester in the field of synthetic organic and medicinal chemistry. It serves as a fundamental building block in solution-phase peptide synthesis, where the benzyloxycarbonyl (Z or Cbz) group provides robust, yet selectively cleavable, protection for the amino terminus.[1][2] Its simple, non-chiral glycine backbone and well-defined chemical properties also make it an ideal model substrate for studying enzyme kinetics and developing novel therapeutic agents.[1][3] This guide provides a comprehensive overview of the core chemical properties, molecular structure, spectroscopic signature, synthesis, and key applications of Z-Gly-OMe for researchers and drug development professionals.
Chemical Properties and Identifiers
The fundamental physicochemical properties of Z-Gly-OMe are summarized below. These identifiers are critical for substance registration, safety data sheet (SDS) consultation, and sourcing.
| Property | Value | Source |
| IUPAC Name | Methyl 2-((benzyloxy)carbonylamino)acetate | [1] |
| Synonyms | Z-Gly-OMe, Cbz-Gly-OMe | [1][4] |
| CAS Number | 1212-53-9 | [1][4] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.22 g/mol | [1] |
| Appearance | White powder or light yellowish oil | [1][2] |
| Melting Point | 118-122 °C (for the related Z-Gly-OH) | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | Store at 2-8 °C | [1] |
Molecular Structure and Conformation
Z-Gly-OMe's structure is defined by three key functional groups:
-
The Glycine Backbone: As the simplest amino acid, glycine provides a non-chiral, flexible scaffold.
-
The N-terminal Protecting Group (Z-group): The benzyloxycarbonyl group is a urethane-type protecting group. It is stable to a wide range of reaction conditions, including those used for peptide coupling, but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid).[5] This stability and selective removal are cornerstones of its utility in multi-step peptide synthesis.
-
The C-terminal Protecting Group (Methyl Ester): The methyl ester protects the carboxylic acid, preventing it from participating in unwanted side reactions during the coupling of the next amino acid in a peptide sequence.
Caption: 2D structure of Z-Gly-OMe.
Spectroscopic Analysis
Spectroscopic methods are essential for verifying the structure and purity of Z-Gly-OMe. The expected data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are outlined below.[6][7][8]
| Technique | Expected Signals / Peaks | Interpretation |
| ¹H NMR | ~7.35 ppm (m, 5H)~5.10 ppm (s, 2H)~5.50 ppm (t, 1H)~3.95 ppm (d, 2H)~3.70 ppm (s, 3H) | Aromatic protons of the phenyl ring.Methylene protons (-CH₂-) of the benzyl group.Amide proton (-NH-).Alpha-methylene protons (-CH₂-) of the glycine residue.Methyl protons (-OCH₃) of the ester. |
| ¹³C NMR | ~170 ppm~156 ppm~136 ppm~128 ppm (multiple)~67 ppm~52 ppm~43 ppm | Ester carbonyl carbon.Urethane carbonyl carbon.Quaternary aromatic carbon.Aromatic carbons.Benzyl methylene carbon.Ester methoxy carbon.Glycine alpha-carbon. |
| IR (cm⁻¹) | ~3350-3400 cm⁻¹~3000-3100 cm⁻¹~2850-2950 cm⁻¹~1740-1760 cm⁻¹~1690-1710 cm⁻¹ | N-H stretch (urethane).Aromatic C-H stretch.Aliphatic C-H stretch.C=O stretch (ester carbonyl).C=O stretch (urethane carbonyl). |
Synthesis of Z-Gly-OMe
The synthesis of Z-Gly-OMe is typically achieved via the N-protection of glycine methyl ester. The following protocol describes a standard, reliable method based on the Schotten-Baumann reaction conditions, analogous to the synthesis of other N-protected amino acid esters.[9][10]
Experimental Protocol
Objective: To synthesize Z-Gly-OMe from Glycine Methyl Ester Hydrochloride.
Materials:
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl or Z-Cl) (1.05 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: Suspend glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The TEA neutralizes the hydrochloride salt and serves as a base for the subsequent reaction.
-
Acylation: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.05 eq) dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The reaction involves the nucleophilic attack of the free amino group of glycine methyl ester on the electrophilic carbonyl carbon of benzyl chloroformate.
-
Workup - Acid Wash: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl (2x) to remove excess triethylamine and its hydrochloride salt.
-
Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2x) to remove any unreacted benzyl chloroformate and potential acidic byproducts.
-
Workup - Brine Wash: Wash the organic layer with brine (1x) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often a light yellowish oil or solid, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary to yield pure Z-Gly-OMe.[11]
Caption: General workflow for the synthesis of Z-Gly-OMe.
Applications in Research and Development
Z-Gly-OMe is a versatile reagent with significant applications in peptide chemistry and enzymology.
Building Block in Peptide Synthesis
The primary application of Z-Gly-OMe is as a starting material in solution-phase peptide synthesis.[1][2] Glycine is a common residue in peptides, often providing flexibility to the peptide backbone.[12][13] By using Z-Gly-OMe, a dipeptide can be formed by first deprotecting the methyl ester (saponification) to reveal the free carboxylate (Z-Gly-OH), which can then be coupled to another amino acid ester using a coupling reagent.[14] This step-wise elongation is a classical and powerful method for constructing well-defined peptide sequences.
Substrate for Enzyme Kinetics
Simple, protected amino acid esters like Z-Gly-OMe are valuable tools for studying the activity and specificity of enzymes, particularly proteases and esterases.[15][16] The hydrolysis of the methyl ester can be monitored to assay esterase activity, while cleavage of the amide bond (after incorporation into a larger peptide) can be used to study protease activity. Its well-defined structure allows researchers to probe the fundamental interactions within an enzyme's active site without complications from bulky or reactive side chains.[17] The rate of hydrolysis can be quantified using techniques like HPLC or mass spectrometry to determine key kinetic parameters such as Kₘ and Vₘₐₓ.[15]
Conclusion
Z-Gly-OMe remains an indispensable tool in the chemist's arsenal. Its robust N-terminal protecting group, combined with the simplicity of the glycine scaffold, provides a reliable and versatile building block for the synthesis of complex peptides. Furthermore, its utility as a model substrate in biochemical assays underscores its importance in fundamental enzyme research and drug discovery. The well-established protocols for its synthesis and its predictable reactivity ensure its continued relevance in both academic and industrial research settings.
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Organic Syntheses. BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER. [Link]
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National Center for Biotechnology Information. Methods of Measuring Enzyme Activity Ex vivo and In vivo. [Link]
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Wikipedia. Drug metabolism. [Link]
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